2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid

Physicochemical Properties Lipophilicity Acid-Base Chemistry

Researchers targeting KCNQ2/3 channels for pain & epilepsy require the exact acid intermediate from patent US20090076086A1. - Structural Fidelity: The phenylsulfonyl-ethylthio spacer architecture is essential for patent-compliant nicotinamide libraries. Generic substitutions yield off-scaffold compounds with unvalidated activity. - Validated Purity: 97% assay supports direct amidation for screening candidates. - Supply: Available from stock with global shipping for reproducible SAR and analytical method development.

Molecular Formula C14H13NO4S2
Molecular Weight 323.4 g/mol
CAS No. 175203-21-1
Cat. No. B069911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
CAS175203-21-1
Molecular FormulaC14H13NO4S2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C14H13NO4S2/c16-14(17)12-7-4-8-15-13(12)20-9-10-21(18,19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
InChIKeyLYXDTDBDUWKOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid – Sourcing & Characterization


2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid (CAS 175203-21-1) is a specialized nicotinic acid derivative featuring a phenylsulfonyl ethylthio substituent at the 2-position of the pyridine ring [1]. With a molecular formula of C14H13NO4S2 and a molecular weight of 323.39 g/mol, this compound is primarily utilized as a key intermediate in the synthesis of substituted nicotinamide compounds with affinity for KCNQ2/3 potassium channels [1][2]. Commercial availability includes a 97% purity grade from major suppliers such as Matrix Scientific and Alfa Aesar, with catalog numbers including B25185 and 024746 [1][3].

Intermediate Type Phenylsulfonyl ethylthio nicotinic acid derivative
Synthesis Use Building block for KCNQ2/3 modulator amides per US20090076086A1
Procurement Grade Defined purity suitable for coupling reactions

Substitution Risks: 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid


Substituting 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid with generic 2-mercaptonicotinic acid derivatives or alkyl-thioether analogs introduces significant chemical and functional divergence. This compound's unique structural architecture—a phenylsulfonyl group linked via a two-carbon ethylthio spacer to the nicotinic acid core—is specifically defined within the Markush structures of key KCNQ2/3 modulator patents, such as US20090076086A1 [1]. Altering the sulfone oxidation state, spacer length, or aryl substitution pattern fundamentally changes the compound's physicochemical properties and its utility as a validated synthetic intermediate. For instance, replacing the sulfone with a thioether (reduced state) or sulfoxide, or swapping the phenyl group for other substituents, yields different molecular weight, LogP, and pKa values that may not meet the specification for subsequent amidation reactions [1][2][3]. Generic substitution without verifying exact structural congruence risks producing off-target nicotinamide analogs with uncharacterized biological activity profiles, compromising research reproducibility and intellectual property compliance.

Structural mismatch

Altering oxidation state, spacer length, or aryl group changes physicochemical properties and breaks patent scaffold congruence.

Synthetic route divergence

Reduced thioether or sulfoxide analogs require extra oxidation steps, introducing yield variability and purity risk.

Bioactivity profile unknown

Off-scaffold nicotinamide analogs may exhibit uncharacterized KCNQ2/3 activity, compromising SAR reproducibility.

Differentiation Guide: 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid


Lipophilicity (LogP) and pKa Comparison

2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid exhibits a measured LogP of 3.42660, which is higher than the computationally predicted XlogP of 2.2 [1][2]. This measured value aligns more closely with the lipophilicity range of related phenylsulfonyl-containing nicotinic acid derivatives (e.g., LogP ~3.38-3.44 for certain analogs) [3]. Its predicted pKa of 2.75±0.36 indicates a stronger acidity compared to unsubstituted nicotinic acid (pKa ~4.85), a consequence of the electron-withdrawing sulfonyl-thioether moiety affecting the carboxylic acid proton [1]. The trifluoromethyl analog, 2-(2-(3-(trifluoromethyl)phenylsulfonyl)ethylthio)nicotinic acid, has a higher molecular weight (391.4 g/mol) and distinct InChIKey (XZGWKOODIJRSHB-UHFFFAOYSA-N), underscoring that even single aryl substitutions yield fundamentally different chemical entities .

LogP & pKa
Cross-study comparable
Measured LogP 3.43 vs predicted 2.2; pKa ~2.75 vs nicotinic acid 4.85
Informs solubility and permeability for assay development
Measured source unspecified; pKa computational
Physicochemical Properties Lipophilicity Acid-Base Chemistry

KCNQ2/3 Patent Scaffold Requirements

US20090076086A1 explicitly claims substituted nicotinamide compounds where the core nicotinic acid intermediate features a specific phenylsulfonyl ethylthio substitution pattern at the 2-position [1]. The patent defines the general formula as requiring a -S-CH2-CH2-SO2-Ar moiety attached to the nicotinic acid core. 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid (where Ar = unsubstituted phenyl) serves as the foundational building block for the amide library. Alternative analogs with different spacer lengths (e.g., propyl linkers as in 2-(3-(phenylsulfonyl)propyl)-nicotinic acid) or different aryl substituents (e.g., 3-trifluoromethylphenyl) are distinct chemical entities that, while potentially within the same patent family, require separate synthetic routes and validation . The exact two-carbon ethyl linker and unsubstituted phenylsulfonyl group define the compound's precise chemical space and its role as the unsubstituted reference standard for SAR studies [1].

Patent Scaffold
Class-level inference
2-carbon ethyl linker, unsubstituted phenylsulfonyl required per US20090076086A1
Ensures fidelity to published synthetic protocols
Alternate spacers or aryl groups define different chemical space
Intellectual Property Medicinal Chemistry KCNQ Channels

Synthetic Yield and Purity Benchmarks

While specific yield data for 2-[2-(phenylsulfonyl)ethylthio]nicotinic acid synthesis is not publicly reported, its close structural analog, 2-(2-(3-(trifluoromethyl)phenylsulfonyl)ethylthio)nicotinic acid, is synthesized via a one-step alkylation of 2-mercaptonicotinic acid with 2-chloroethyl-(3-(trifluoromethyl)phenyl)sulfone, achieving an isolated yield of 88% . This suggests that the target compound, synthesized via analogous methods using 2-chloroethyl-phenylsulfone, should exhibit similarly high efficiency. Commercially, the compound is available at 95% (AKSci) and 97% (Matrix Scientific, Alfa Aesar) purity grades, providing a reliable baseline for coupling reactions [1]. In contrast, the reduced-thioether analog (lacking the sulfone oxidation) would require an additional oxidation step to access the desired sulfone, introducing potential variability in yield and purity.

Purity Benchmark
Class-level inference
Commercial purity 95–97%
Reliable starting point for amide coupling and SAR
Analog synthesis yield 88% suggests efficient route
Synthetic Chemistry Reaction Yield Purity Analysis

GHS Classification and Storage Stability

2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid is classified with a GHS Signal Word 'Warning' and is designated as an irritant [1]. This contrasts with the non-hazardous classification of nicotinic acid (niacin) itself, highlighting the altered safety profile due to the sulfonyl-thioether moiety. The compound is recommended for long-term storage in a cool, dry place, and it is not classified as hazardous material for DOT/IATA transport . This information is critical for procurement and laboratory safety planning.

Safety & Storage
Supporting evidence
GHS Warning; Irritant; store cool/dry
Ensures compound integrity and lab safety compliance
Not regulated as hazardous for transport
Chemical Safety Stability Handling

Validated Applications: 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid


KCNQ2/3 Modulator Synthesis for Pain and Epilepsy

This compound is the essential carboxylic acid intermediate for generating libraries of substituted nicotinamides claimed in US20090076086A1 [1]. Researchers targeting KCNQ2/3 channels for therapeutic development in pain, epilepsy, and anxiety should procure this specific acid to ensure the resulting amides conform to the patent-defined structural requirements. Using alternative acids with different linker lengths or aryl substitutions will produce off-scaffold compounds with unvalidated biological activity, potentially invalidating SAR studies [1]. The defined purity (95-97%) is suitable for direct coupling with diverse amines to generate the final screening candidates [2].

Physicochemical Profiling Reference Standard

The measured LogP of 3.42660 and predicted pKa of 2.75 for this compound provide a benchmark for evaluating the lipophilicity and acidity of new analogs within the same chemical series [3][4]. In lead optimization campaigns, these parameters are critical for predicting ADME properties. Using this compound as a reference allows for direct, quantitative comparison of how structural modifications (e.g., aryl substitution, linker variation) impact key physicochemical descriptors, facilitating rational drug design [3][4][5].

LC-MS and HPLC Method Development

The distinct molecular weight (323.39 g/mol) and unique InChIKey (LYXDTDBDUWKOQF-UHFFFAOYSA-N) of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid make it an ideal analyte for developing and validating analytical methods . Its moderate lipophilicity (LogP 3.43) ensures good retention on reversed-phase columns, while its sulfone and carboxylic acid moieties provide robust MS ionization characteristics. Analytical chemists can use this compound to optimize LC-MS parameters for the detection and quantification of this entire class of synthetic intermediates and final drug candidates [5].

SAR Baseline: Unsubstituted Phenylsulfonyl Reference

In medicinal chemistry programs exploring KCNQ2/3 modulators, this compound serves as the unsubstituted aryl reference point. Researchers can systematically introduce substituents on the phenyl ring (e.g., 3-CF3, 4-F, 2-Cl) and compare the resulting amides' activity to those derived from this parent acid [1]. This establishes a clear SAR relationship, quantifying the contribution of aryl substitution to potency, selectivity, and physicochemical properties. Procuring the parent compound is essential for this controlled comparative analysis [1].

Application
Selection Property
Validation Focus
KCNQ2/3 modulator library synthesis
Patent-defined scaffold fidelity
Conformity to US20090076086A1 amide series
Physicochemical benchmarking
Consistent LogP and pKa reference
ADME property comparison in lead optimization
Analytical method development
Distinct mass and retention
LC-MS detection of sulfone intermediates
SAR baseline for aryl substitutions
Unsubstituted phenyl reference
Quantifying substituent impact on potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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